Gentiobiosyl-caldarchaeol

Description

Properties

Molecular Formula |

C98H192O16 |

|---|---|

Molecular Weight |

1626.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C98H192O16/c1-71-29-17-33-75(5)41-25-49-83(13)57-61-107-67-87(65-99)109-63-59-85(15)51-27-43-77(7)35-19-31-73(3)39-23-47-81(11)55-53-80(10)46-22-38-72(2)30-18-34-76(6)42-26-50-84(14)58-62-108-68-88(69-111-97-96(106)94(104)92(102)90(114-97)70-112-98-95(105)93(103)91(101)89(66-100)113-98)110-64-60-86(16)52-28-44-78(8)36-20-32-74(4)40-24-48-82(12)56-54-79(9)45-21-37-71/h71-106H,17-70H2,1-16H3/t71-,72-,73-,74-,75+,76+,77+,78+,79-,80-,81-,82-,83+,84+,85+,86+,87?,88?,89-,90-,91-,92-,93+,94+,95-,96-,97-,98-/m1/s1 |

InChI Key |

CRTNZTPGZOLYIO-UAVYQUDZSA-N |

SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](CCC[C@@H](CCOCC(OCC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CCOCC(OCC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CC[C@@H](CCC1)C)C)C)C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C |

Canonical SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C |

Origin of Product |

United States |

Molecular Architecture and Classificatory Frameworks

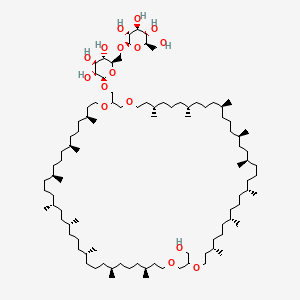

Gentiobiosyl-caldarchaeol is a specialized glycolipid that plays a crucial role in the survival of certain extremophilic archaea. Its structure is a testament to the remarkable adaptability of life in harsh environments. This complex molecule is a member of the glycosylated glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipids, a class of compounds unique to the archaeal domain.

The fundamental framework of this compound consists of a caldarchaeol (B1233393) backbone. Caldarchaeol, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a membrane-spanning lipid characterized by two C40 isoprenoid chains. frontiersin.orgwikipedia.org These long hydrocarbon chains are linked by ether bonds to two glycerol molecules at opposite ends, forming a large macrocyclic structure. frontiersin.org This tetraether structure is inherently more stable than the bilayer-forming diether lipids found in bacteria and eukaryotes, providing the necessary membrane integrity for archaea to thrive in conditions of extreme temperature, pH, and salinity.

Attached to one of the primary hydroxyl groups of the caldarchaeol backbone is a gentiobiose disaccharide. Gentiobiose is composed of two glucose units linked by a β-1,6 glycosidic bond. This glycosylation significantly influences the physicochemical properties of the lipid, particularly increasing the hydrophilicity of the membrane surface.

From a classification standpoint, this compound falls under the broad category of lipids and, more specifically, within the class of glycerolipids. Due to the presence of the sugar moiety, it is further classified as a glycolipid.

| Component | Description | Key Features |

| Backbone | Caldarchaeol (GDGT-0) | Two C40 isoprenoid chains linked to two glycerol molecules via ether bonds, forming a membrane-spanning tetraether lipid. frontiersin.orgwikipedia.org |

| Glycosyl Group | Gentiobiose | A disaccharide of two glucose units connected by a β-1,6 glycosidic linkage. |

| Overall Structure | Glycosylated Tetraether Lipid | A polar head group (gentiobiose) attached to a nonpolar, macrocyclic lipid backbone (caldarchaeol). |

Biosynthetic Pathways and Genetic Regulatory Mechanisms

Enzymatic Synthesis of Gentiobiosyl-caldarchaeol

The formation of the gentiobiosyl moiety on a caldarchaeol (B1233393) core is a two-step glycosylation process catalyzed by two distinct enzymes: monoglucosylarchaeol (MGA) synthase and diglucosylarchaeol (DGA) synthase. These activities have been primarily studied in the methanogenic archaeon Methanothermobacter thermautotrophicus. bohrium.comnih.gov The synthesis proceeds by the sequential addition of two glucose units from a nucleotide sugar donor, UDP-glucose, to the lipid acceptor. bohrium.comnih.gov

The initial step in the glycosylation of caldarchaeol is the transfer of a single glucose molecule to one of the free hydroxyl groups of the caldarchaeol backbone. This reaction is catalyzed by MGA synthase (archaeol:UDP-glucose β-glucosyltransferase). bohrium.comnih.gov While initially characterized using archaeol (B159478) as a substrate, research has shown that MGA synthase is also active on tetraether lipids like caldarchaeol and its phosphorylated derivative, caldarchaetidylinositol. nih.govnih.gov

The synthesis of the monoglucosylated intermediate can be represented by the following reaction:

Caldarchaeol + UDP-glucose → Monoglucosyl-caldarchaeol + UDP

Studies on cell-free homogenates of M. thermautotrophicus have revealed that MGA synthase is loosely associated with the cell membranes and can be found in the soluble fraction after cell disruption. bohrium.comnih.gov

Following the formation of monoglucosyl-caldarchaeol, a second glucose unit is added to form the final gentiobiosyl disaccharide. This step is catalyzed by DGA synthase (MGA:UDP-glucose β-1,6-glucosyltransferase), which transfers a glucose from UDP-glucose to the first glucose of the monoglucosylated lipid via a β-1,6 linkage. bohrium.comnih.gov

The reaction for the formation of this compound is as follows:

Monoglucosyl-caldarchaeol + UDP-glucose → this compound + UDP

In contrast to MGA synthase, DGA synthase is more tightly associated with the membrane fraction in M. thermautotrophicus. bohrium.comnih.gov The distinct cellular localization and differing cofactor requirements strongly suggest that MGA and DGA synthase activities are carried out by two separate proteins. bohrium.comnih.gov

The glycosyltransferases involved in this compound synthesis exhibit specific substrate and cofactor requirements.

Substrate Specificity: MGA synthase shows a high degree of stereospecificity. It preferentially recognizes lipid substrates with the sn-2,3 glycerol (B35011) backbone configuration, which is characteristic of archaeal lipids. bohrium.com Substrates with the enantiomeric sn-1,2 configuration show very low activity. bohrium.com Furthermore, the enzyme displays a preference for saturated isoprenoid chains (phytanyl chains) over unsaturated ones (geranylgeranyl chains). bohrium.comnih.gov While the natural substrate for the initial glycosylation in the complete biosynthetic pathway might be an unsaturated precursor, saturated archaeol is the most active substrate for MGA synthase in vitro. bohrium.com

Cofactor Requirements: Both MGA and DGA synthase activities in M. thermautotrophicus are stimulated by the presence of K⁺ ions, with optimal activity observed at a concentration of 0.5 M. nih.gov A key distinction between the two enzymes lies in their requirement for magnesium ions (Mg²⁺). DGA synthase activity is notably stimulated by MgCl₂, with an optimal concentration of 10 mM, whereas MGA synthase does not require Mg²⁺ for its activity. bohrium.comnih.govnih.gov This differential requirement provides further evidence that two distinct enzymes are responsible for the sequential glucosylation. bohrium.comnih.gov Additionally, both enzymes require the presence of an anionic phospholipid, such as archaetidylinositol, for optimal activity. bohrium.comnih.govnih.gov

| Enzyme | K⁺ Requirement | Mg²⁺ Requirement | Anionic Lipid Requirement |

|---|---|---|---|

| MGA Synthase | Stimulatory (Optimal at 0.5 M) | Not required | Required (e.g., Archaetidylinositol) |

| DGA Synthase | Stimulatory (Optimal at 0.5 M) | Stimulatory (Optimal at 10 mM) | Required (e.g., Archaetidylinositol) |

Diglucosylarchaeol (DGA) Synthase Activity

Precursor Lipid Biosynthesis Pathways

The synthesis of the caldarchaeol backbone is a fundamental prerequisite for the formation of this compound. This process begins with the biogenesis of isoprenoid chains, followed by their attachment to a glycerol backbone to form archaeol, which then serves as a precursor for caldarchaeol.

Caldarchaeol, a glycerol dibiphytanyl glycerol tetraether (GDGT), is a membrane-spanning lipid formed by the head-to-head covalent linkage of the terminal ends of the two phytanyl chains from two molecules of archaeol (or its phosphorylated derivatives). frontiersin.orgnih.govwikipedia.org This unusual C-C bond formation between two chemically inert sp³-hybridized carbon centers is a critical step that distinguishes tetraether lipids from diether lipids. nih.gov

Recent research has identified the enzyme responsible for this reaction as tetraether synthase (Tes) . nih.govnih.govpnas.org Tes is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the formation of the biphytanyl chains. nih.govwikipedia.org The enzyme is believed to couple two archaeol molecules to generate the GDGT structure. nih.govpnas.org This process provides the membrane with enhanced stability, which is crucial for archaea thriving in extreme environments. frontiersin.orgwikipedia.org

The hydrophobic core of caldarchaeol is composed of two C₄₀ biphytanyl chains, which are themselves derived from C₂₀ isoprenoid units. The fundamental building blocks for these isoprenoid chains are the five-carbon molecules, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . wikipedia.orgnih.govmdpi.com In archaea, IPP and DMAPP are synthesized via a modified mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net

These C₅ units undergo sequential condensation reactions to form geranylgeranyl pyrophosphate (GGPP), a C₂₀ isoprenoid. nih.govmdpi.com The key steps in the formation of the saturated phytanyl chains of caldarchaeol are:

Caldarchaeol Formation from Archaeol Precursors

Genetic Regulation of this compound Biosynthesis Genes

The direct genetic regulation of this compound biosynthesis remains a developing area of research, primarily because the specific genes encoding the key glycosyltransferases in organisms known to produce this lipid, such as Methanothermobacter thermautotrophicus, have not yet been definitively identified. nih.gov Consequently, a detailed understanding of the regulatory elements, transcription factors, or environmental signals that specifically control the expression of these glycosylation enzymes is not available.

The broader context of archaeal lipid biosynthesis suggests that the expression of the necessary enzymes is likely coordinated. The genes for the core lipid pathway, including those for glycerol-1-phosphate dehydrogenase, GGGP synthase, and DGGGP synthase, have been identified in various archaea and are fundamental to the production of the caldarchaeol precursor. nih.govbiologists.com It is plausible that the currently unidentified glycosyltransferase genes are co-regulated with these core lipid synthesis genes, ensuring that the production of the final glycolipid is synchronized with membrane requirements. However, without the identification of the specific genes for MGA and DGA synthases, this remains speculative.

In Vitro Biosynthetic Studies and System Reconstitution Methodologies

Significant progress in understanding the biosynthesis of this compound has been achieved through in vitro studies using cell-free homogenates from Methanothermobacter thermautotrophicus. nih.gov These experiments have successfully reconstituted the final steps of the biosynthetic pathway, demonstrating that the synthesis of the gentiobiosyl headgroup occurs via a two-step enzymatic process. nih.gov

The pathway begins with the caldarchaeol lipid core and utilizes the activated sugar donor, UDP-glucose. The key findings from these in vitro studies are:

Stepwise Glycosylation: The gentiobiose moiety is not added as a single unit. Instead, two sequential glucose transfers occur, each catalyzed by a distinct enzyme. nih.gov

Step 1: The first glucose molecule is transferred from UDP-glucose to the caldarchaeol backbone. This reaction is catalyzed by monoglucosylarchaeol (MGA) synthase . nih.gov

Step 2: The second glucose molecule is then added to the monoglucosyl-caldarchaeol intermediate via a β-1,6 linkage, forming the final this compound product. This step is catalyzed by diglucosylarchaeol (DGA) synthase .

Enzyme Specificity and Requirements: The in vitro systems have allowed for the characterization of the two key glycosyltransferases.

MGA synthase (archaeol:UDP-glucose β-glucosyltransferase) shows a preference for lipid substrates with the archaeal-specific sn-2,3 stereoconfiguration and saturated isoprenoid chains. nih.gov It can utilize both archaeol (diether) and caldarchaeol (tetraether) as substrates. This enzyme operates independently of magnesium ions (Mg²+).

DGA synthase (MGA:UDP-glucose β-1,6-glucosyltransferase) acts on the monoglucosyl-caldarchaeol intermediate. Crucially, its activity is dependent on the presence of Mg²⁺, with an optimal concentration identified around 10 mM MgCl₂.

System Reconstitution: The successful reconstitution methodology involved using membrane fractions from M. thermautotrophicus homogenates, which were found to be enriched in the synthase activities. The substrates, archaeol or caldarchaeol, were prepared and purified from other archaeal sources like Halobacterium salinarum and M. thermautotrophicus itself. nih.gov By incubating these substrates with the cell-free extracts and UDP-glucose under controlled conditions (e.g., varying Mg²⁺ concentrations), researchers could distinguish the activities of the two synthases and confirm the biosynthetic sequence. nih.gov

These in vitro studies have been foundational in elucidating the final enzymatic steps for this compound formation, even in the absence of identified genes.

Table 1: Enzymes in the Biosynthesis of the Gentiobiosyl Moiety of this compound

| Enzyme Name | Abbreviation | Function | Substrates | Product | Cofactor Requirement |

| Monoglucosylarchaeol synthase | MGA synthase | Catalyzes the transfer of the first glucose molecule to the lipid core. | Caldarchaeol, UDP-glucose | Monoglucosyl-caldarchaeol, UDP | Independent of Mg²⁺ |

| Diglucosylarchaeol synthase | DGA synthase | Catalyzes the transfer of the second glucose molecule via a β-1,6 linkage. | Monoglucosyl-caldarchaeol, UDP-glucose | This compound, UDP | Requires Mg²⁺ |

Physiological Roles and Membrane Biophysics

Contribution to Archaeal Membrane Stability and Integrity

The defining characteristic of gentiobiosyl-caldarchaeol is its caldarchaeol (B1233393) backbone, a glycerol (B35011) dialkyl glycerol tetraether (GDGT) that spans the entire membrane. wikipedia.org This "molecular staple" covalently links the two leaflets of the cell membrane, forming a monolayer structure that is inherently more stable than the typical bilayer found in bacteria and eukaryotes. wikipedia.orgfrontiersin.org The addition of the gentiobiose headgroup further enhances these stabilizing properties.

Enhancement of Membrane Rigidity in Extremophilic Conditions

The tetraether structure of this compound is fundamental to the enhanced rigidity of archaeal membranes, a critical adaptation for survival in extreme environments. frontiersin.orgresearchgate.net This rigidity is a direct consequence of the membrane-spanning nature of the caldarchaeol core, which significantly restricts the motional freedom of the lipid chains. frontiersin.org The presence of the bulky gentiobiose headgroup is also thought to contribute to tighter packing of the lipids, further increasing membrane stiffness. researchgate.net

In hyperthermophilic archaea, an increase in the proportion of tetraether lipids, including this compound, is often observed at higher growth temperatures. frontiersin.org This adjustment, known as homeoviscous adaptation, helps to counteract the fluidizing effect of heat and maintain the necessary membrane rigidity for proper function. frontiersin.orgpnas.org

Role in Thermal Adaptation and Thermotolerance

This compound and other tetraether lipids play a pivotal role in the thermal adaptation and thermotolerance of extremophilic archaea. frontiersin.org The ether linkages in its structure are chemically more stable and resistant to hydrolysis at high temperatures compared to the ester linkages found in bacterial and eukaryotic lipids. nih.gov This inherent chemical stability is a prerequisite for life at extreme temperatures. nih.gov

The monolayer architecture formed by this compound provides exceptional thermal stability. frontiersin.org By covalently linking the two sides of the membrane, it prevents the dissociation of the lipid leaflets that would occur in a bilayer at high temperatures, thus maintaining membrane integrity. wikipedia.orgfrontiersin.org Some studies have shown that as the growth temperature of certain archaea increases, the proportion of tetraether lipids relative to diether lipids also increases, indicating a direct role in thermoadaptation. nih.gov

Adaptation to Extreme pH and High Salinity Environments

The structural features of this compound also contribute to the ability of some archaea to thrive in environments of extreme pH and high salinity. acs.org In highly acidic environments, the stability of the ether linkages and the tightly packed monolayer prevent the influx of protons that would otherwise disrupt the intracellular pH balance. nih.govfrontiersin.org The dense barrier created by these lipids is crucial for maintaining a significant pH gradient across the membrane. researchgate.netnih.gov The sugar moieties of glycolipids, such as the gentiobiose in this compound, are proposed to further protect the membrane from proton penetration through hydrogen bonding. researchgate.net

While tetraether lipids are strongly correlated with adaptation to acidic conditions, their role in high salinity is less direct. frontiersin.org Halophilic archaea typically have bilayer membranes composed of diether lipids. wikipedia.orgacs.org However, the general principles of membrane stability conferred by ether-linked lipids are still relevant. In some methanogens that can tolerate a range of salinities, mixtures of diether and tetraether lipids, including glycosylated forms, are present, suggesting a role for these complex lipids in adapting to fluctuating osmotic conditions. researchgate.net The glycosylations on the S-layer glycoproteins anchored to the membrane are also known to be important for adaptation to high salt levels. acs.org

Influence on Membrane Permeability Dynamics

The unique composition of archaeal membranes, particularly the presence of lipids like this compound, has a profound impact on the movement of molecules across the cell boundary.

Regulation of Solute and Ion Diffusion Across Archaeal Membranes

Archaeal membranes composed of tetraether lipids like this compound exhibit remarkably low permeability to ions, especially protons. frontiersin.orgnih.gov This property is essential for maintaining the chemiosmotic gradients required for energy production, particularly in extremophiles. nih.gov The dense packing of the membrane-spanning lipid chains creates a formidable barrier to the passive diffusion of charged molecules. frontiersin.org

Interestingly, while being highly impermeable to ions, some studies suggest that archaeal membranes may be more permeable to certain small, uncharged metabolites compared to bacterial membranes. nanion.debiorxiv.org This could be an evolutionary adaptation, allowing archaea to acquire necessary nutrients from their environment with a reduced reliance on a large variety of transport proteins. nanion.debiorxiv.org However, the specific influence of the gentiobiose headgroup on the permeability of different solutes is an area that requires further investigation.

Mechanisms of Membrane Permeability Control

Archaea employ several strategies to control membrane permeability in response to environmental changes, a process often referred to as 'homeoproton permeability adaptation'. nih.gov A key mechanism is the adjustment of the lipid composition. nih.govnih.gov For instance, increasing the proportion of tetraether lipids like this compound enhances the barrier function of the membrane, reducing ion leakage at high temperatures or in acidic conditions. frontiersin.orgnih.gov

The introduction of cyclic structures within the hydrocarbon chains of tetraether lipids is another important adaptive mechanism. tdx.cat The formation of cyclopentane (B165970) rings makes the lipid molecules more rigid and further reduces membrane permeability. tdx.cat The degree of glycosylation of the lipid headgroups may also play a role in modulating permeability, with the sugar moieties potentially influencing the packing and hydration of the membrane surface. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Description | Significance |

| Core Lipid | Caldarchaeol (a GDGT) | Forms a membrane-spanning monolayer, enhancing stability. wikipedia.org |

| Linkage Type | Ether bonds | More resistant to chemical and thermal degradation than ester bonds. nih.gov |

| Headgroup | Gentiobiose (a disaccharide) | Contributes to lipid packing and may protect against proton leakage. researchgate.net |

| Membrane Architecture | Monolayer | Prevents dissociation of leaflets at high temperatures. wikipedia.orgfrontiersin.org |

Research Findings on Archaeal Lipid Adaptation

| Archaeal Group | Environmental Stress | Membrane Lipid Adaptation | Reference |

| Thermoacidophiles | High temperature, low pH | High proportion of tetraether lipids (e.g., this compound). nih.govfrontiersin.org | nih.govfrontiersin.org |

| Hyperthermophiles | High temperature | Increased ratio of tetraether to diether lipids with rising temperature. nih.gov | nih.gov |

| Piezophiles | High pressure | Increased proportion of diether lipids with increasing pressure. frontiersin.org | frontiersin.org |

| Halophiles | High salinity | Predominantly diether lipids, with specific S-layer glycoproteins. wikipedia.orgacs.org | wikipedia.orgacs.org |

Formation and Functional Properties of Archaeosomes Containing this compound

Lipid Vesicle Formation and Structural Organization (Monolayer/Bilayer Considerations)

Archaeal polar lipids, including complex structures like this compound, have the ability to self-assemble and hydrate (B1144303) in aqueous solutions to form closed vesicles known as archaeosomes. oup.comoup.comresearchgate.net The formation process is similar to that of conventional liposomes and can be achieved through methods like thin-film hydration followed by sonication or extrusion. ijpsm.com

The structural organization of the resulting archaeosome membrane is fundamentally dictated by the nature of the lipid core. Archaeal lipids are primarily of two types: monopolar diether lipids (archaeol) and bipolar tetraether lipids (caldarchaeol). portlandpress.comscispace.com

Monolayer Formation : The defining feature of caldarchaeol and its derivatives, such as this compound, is their bipolar, membrane-spanning nature. portlandpress.comoup.com The C40 isoprenoid chains are long enough to traverse the entire membrane, with polar head groups exposed on both the inner and outer surfaces. frontiersin.orgoup.com Consequently, archaeosomes composed exclusively of bipolar caldarchaeol lipids form a stable monolayer membrane. ijpsm.comnih.gov This monolayer structure is exceptionally rigid and contributes to the low permeability and high stability of the vesicles, as confirmed by the absence of intramembrane freeze-fracture planes. oup.comoup.com

Mixed Monolayer/Bilayer Structures : In many archaea, the membrane is a composite of both monopolar (archaeol) and bipolar (caldarchaeol) lipids. scispace.com When archaeosomes are formulated from such a total polar lipid extract, the resulting vesicle membrane is a mosaic of monolayer domains formed by the spanning caldarchaeol lipids and bilayer regions formed by the non-spanning archaeol (B159478) lipids. ijpsm.com

The presence of the large gentiobiose head group on the caldarchaeol core can influence the hydration process. Thin films of glucose-containing lipids can be more difficult to hydrate, which is thought to be due to extensive intermolecular hydrogen bonding between the sugar headgroups at the membrane surface. researchgate.net In archaeal cells, these asymmetric bipolar tetraether lipids are oriented with the glycosyl head group residing at the outer surface of the cell, while the other polar end (often a phosphate-containing group) faces the intracellular compartment. frontiersin.org

Interactions with Membrane-Associated Proteins and Cellular Processes

The interaction between gentiobiosyl-containing archaeal membranes and specific proteins is crucial for mediating cellular processes, particularly in the context of immunology. The adjuvant properties of archaeosomes, especially their ability to stimulate strong T-cell responses, are linked to the delivery of encapsulated antigens to the cell's antigen-processing machinery. oup.com

The key cellular process influenced by the fusogenic nature of this compound membranes is the cross-presentation of antigens on MHC class I molecules. oup.com This pathway requires that an antigen, taken up by an antigen-presenting cell into a phagosome, escapes from the phagolysosome into the cytosol. oup.com The unique, inducible fusogenicity of archaeosomes provides a compelling mechanism for this escape.

The process unfolds as follows:

Phagocytosis : Antigen-presenting cells engulf the archaeosome carrying an entrapped antigen.

Phagolysosome Maturation : The phagosome matures into a late phagolysosome, a compartment characterized by an acidic pH and the presence of various hydrolytic enzymes, including glucosidases. oup.comoup.com

Protein-Membrane Interaction and Fusion : Within the phagolysosome, the acidic environment and resident glucosidases trigger the fusion of the archaeosome membrane with the phagolysosomal membrane, as described in section 4.3.2. oup.com

Antigen Release : This fusion event releases the archaeosome's contents (the antigen) from the vesicle and across the phagolysosomal membrane into the cell's cytosol. oup.comoup.com

MHC Class I Presentation : Once in the cytosol, the antigen can be processed and its peptides loaded onto MHC class I molecules, leading to the activation of CD8+ T cells and a potent cytotoxic immune response. oup.com

This targeted fusion, induced by the specific environmental cues of the phagolysosome, highlights a sophisticated interaction between the gentiobiosyl-lipid membrane and cellular proteins (glucosidases). This interaction is not merely a structural association but a functional one that directly enables a critical cellular pathway for immune activation. oup.comoup.com

Ecological Distribution and Biogeochemical Significance

Occurrence and Distribution in Diverse Archaeal Lineages

Gentiobiosyl-caldarchaeol is not universally distributed among archaea but is characteristic of certain groups, particularly methanogens and some thermoacidophiles. Its presence is a key chemotaxonomic indicator.

The presence of this compound is well-documented in the phylum Euryarchaeota, especially within the family Methanobacteriaceae. researchgate.net This family's polar lipids are primarily based on archaeol (B159478) and caldarchaeol (B1233393) core structures. researchgate.net

Studies on Methanothermobacter thermautotrophicus have not only identified this compound but have also elucidated its biosynthesis pathway. nih.gov This organism possesses the enzymes necessary to sequentially add two glucose units to a caldarchaeol core, forming the gentiobiosyl headgroup. nih.govnih.gov The gentiobiose moiety [β-d-glucosyl-(1→6)-d-glucose] is the sole sugar found in the glycolipids and phosphoglycolipids of this species. nih.gov

Similarly, analyses of Methanobrevibacter species have confirmed the presence of this compound. In Methanobrevibacter arboriphilicus, this compound was identified as a major polar lipid, constituting a significant fraction of the total lipid content. tandfonline.comoup.com The lipid is also a known component of Methanobrevibacter smithii, an archaeon common in the human gut. oup.com

Table 1: Occurrence of this compound in Select Methanoarchaea This interactive table summarizes the detection and relative abundance of this compound in specific methanogenic archaea.

| Archaeal Species | Lineage | Relative Abundance (% of Polar Lipids) | Reference |

|---|---|---|---|

| Methanobrevibacter arboriphilicus | Methanobacteriaceae | 9.9% | tandfonline.com, oup.com |

| Methanothermobacter thermautotrophicus | Methanobacteriaceae | Present; biosynthesis studied | nih.gov |

Thermoacidophilic archaea, which thrive in high-temperature and low-pH environments, are known for their membrane lipids being dominated by tetraethers to ensure membrane integrity. oup.comoup.com The caldarchaeol core lipid is a primary constituent of the membranes in organisms from the order Sulfolobales, such as Sulfolobus acidocaldarius. oup.comnih.gov While the core lipid is abundant, the polar headgroups can vary. The presence of this compound in S. acidocaldarius has been reported, indicating that this specific glycolipid structure is one of the strategies used by these extremophiles to adapt to their harsh surroundings. The glycosylation of the tetraether core is believed to enhance membrane rigidity and reduce proton permeability at high temperatures and low pH. nih.gov

Beyond its presence in cultured organisms, this compound and other intact polar glycerol (B35011) dibiphytanyl glycerol tetraethers (GDGTs) are detected in various natural environments. These intact lipids are indicative of living or recently deceased archaeal biomass. researchgate.net

Analyses of marine sediments, particularly in areas of methane (B114726) seepage such as the Black Sea, have identified intact diglycoside (gentiobiosyl) derivatives of GDGTs. researchgate.netresearchgate.net These molecules have been successfully mapped at a microscopic level within microbial mat cryosections, linking their distribution to specific microbial communities. researchgate.net The better preservation potential of glycosidic GDGTs compared to phosphate-bearing GDGTs means they are often the dominant form of intact polar lipids found in deep sediments. researchgate.net Their presence provides direct evidence of benthic archaeal communities in these environments.

Presence in Thermoacidophilic Archaea (e.g., Sulfolobus)

This compound as a Molecular Biomarker in Geochemistry

The chemical stability of the caldarchaeol core, combined with the specificity of the gentiobiose headgroup, makes this compound a powerful molecular biomarker. It serves to trace archaeal life and reconstruct past environmental conditions.

The core structure of this compound, known as caldarchaeol or GDGT-0, is exceptionally resistant to degradation over geological timescales. After the death of an organism, the more labile glycosidic headgroup is cleaved, leaving the core lipid to be preserved in sediments as a molecular fossil. researchgate.net

While caldarchaeol itself is broadly distributed across many archaeal clades, its relative abundance compared to other GDGTs is used in established paleoenvironmental proxies. wikipedia.org For instance, variations in the lipid composition of sediment cores, which include the degradation products of compounds like this compound, have been shown to correlate with historical climate changes. The study of these preserved lipids provides critical insights into past microbial communities and the environmental conditions they inhabited.

In modern ecosystems, the detection of the intact lipid this compound serves as a direct biomarker for the presence of specific, living archaeal communities. researchgate.net Because it is primarily synthesized by select groups like methanogens and some thermoacidophiles, its presence can help identify these organisms in mixed microbial populations. ethernet.edu.et

For example, identifying gentiobiosyl-GDGTs in methane seep sediments strongly points to the activity of anaerobic methanotrophic (ANME) archaea. researchgate.net Molecular imaging techniques have even allowed researchers to associate the spatial distribution of these lipids with specific cell morphologies, such as filamentous microorganisms characteristic of ANME-1 archaea. researchgate.net Therefore, this compound is a valuable tool for characterizing the distribution, biomass, and biogeochemical roles of archaea in diverse environments, from marine sediments to subsurface rock formations. ethernet.edu.etnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Core Structure |

|---|---|---|

| This compound | - | Caldarchaeol |

| Caldarchaeol | GDGT-0 | Caldarchaeol |

| Archaeol | - | Archaeol |

| Gentiobiosyl archaeol | - | Archaeol |

| Caldarchaetidylinositol | - | Caldarchaeol |

| Archaetidylinositol | - | Archaeol |

| Crenarchaeol | - | Crenarchaeol |

| Monoglucosyl caldarchaeol | - | Caldarchaeol |

Distinction and Dynamics of Intact Polar GDGTs (IP-GDGTs) and Core GDGTs (C-GDGTs)

In environmental microbiology and geochemistry, the distinction between Intact Polar Glycerol Dibiphytanyl Glycerol Tetraethers (IP-GDGTs) and Core GDGTs (C-GDGTs) is fundamental to understanding the state of archaeal communities and their biogeochemical impact. This compound is classified as an IP-GDGT.

IP-GDGTs are the complete lipid structures as they exist in the membranes of living archaeal cells. uu.nlnih.gov They consist of a central core lipid (like caldarchaeol) to which one or more polar headgroups are covalently bonded. nih.gov These headgroups can be sugars (glycolipids), phosphate-containing groups (phospholipids), or a combination of both. nih.govnih.gov this compound is a specific example of a glycolipid IP-GDGT, where the disaccharide gentiobiose serves as the polar headgroup attached to the caldarchaeol core. These intact lipids are considered robust biomarkers for living or very recently deceased ("necromass") microbial populations because the polar headgroups are rapidly cleaved by enzymes upon cell death (senescence). nih.govnih.gov

Core GDGTs (C-GDGTs), in contrast, are the remaining hydrocarbon skeletons (e.g., caldarchaeol) after the labile polar headgroups have been removed through hydrolysis. uu.nl C-GDGTs are significantly more stable and resistant to degradation than their intact polar precursors. Consequently, they can persist in sediments for geological timescales and are often interpreted as "molecular fossils," representing an integrated signal of past microbial communities that have lived in the overlying water column or within the sediment itself. researchgate.net

The dynamic relationship between these two lipid pools provides critical insights. The transformation from IP-GDGTs to C-GDGTs is a key diagenetic process. Studies have shown that the type of headgroup influences the rate of degradation; for instance, phosphate-containing headgroups like those in hexose-phosphohexose (HPH)-crenarchaeol are often more rapidly degraded than glycosidic headgroups, such as the monohexose or dihexose moieties found in compounds like this compound. uu.nlresearchgate.net In deep sediments, glycosidic GDGTs are often the dominant form of IP-GDGTs found, likely due to their greater preservation potential. researchgate.net

Analyses of marine and terrestrial environments reveal notable differences in the composition of the IP-GDGT and C-GDGT pools. researchgate.net The IP-GDGT pool is often linked to the living benthic archaeal community within the sediments, showing distributions that reflect in-situ production. researchgate.net For example, GDGT-0 (caldarchaeol) is often more abundant in the IP-GDGT pool in marine sediments. researchgate.net Conversely, the C-GDGT pool is typically dominated by lipids from past planktonic archaeal communities that have settled from the water column, with crenarchaeol often being more abundant in this fossil pool. researchgate.net The relationship and relative abundance of these two pools are therefore used to distinguish between carbon sourced from contemporary, active biomass and carbon from older, preserved organic matter. researchgate.net

| Characteristic | Intact Polar GDGTs (IP-GDGTs) | Core GDGTs (C-GDGTs) |

|---|---|---|

| Structure | Core lipid + polar headgroup(s) (e.g., this compound) | Core lipid skeleton only (e.g., Caldarchaeol) |

| Biological State | Represents living or recently living archaeal biomass. nih.gov | Represents "fossil" or preserved microbial lipids. researchgate.net |

| Stability | Relatively low; headgroups are rapidly cleaved after cell death. nih.gov | High; persists over geological timescales. researchgate.net |

| Typical Signal | Indicates in-situ production by benthic communities. researchgate.net | Often reflects past planktonic communities. researchgate.net |

Role in Global Biogeochemical Cycling (e.g., Carbon Cycle)

Glycerol dibiphytanyl glycerol tetraethers (GDGTs), including this compound and its core lipid caldarchaeol, play a significant role in the global carbon cycle. Their primary contribution stems from their production by archaea, their subsequent fate in the environment, and their exceptional preservation in sediments, which makes them powerful proxies for reconstructing past environmental conditions. nsf.govcopernicus.org

GDGTs are integral to the ocean's biological carbon pump (BCP), a critical process that transfers carbon from the atmosphere to the deep ocean. oup.com Planktonic archaea, such as Thaumarchaeota, fix inorganic carbon in the sunlit surface ocean, incorporating it into their biomass, including their membrane GDGTs. nsf.govoup.com Upon death, these organisms or their cellular debris sink, transporting this organic carbon to the deep sea. oup.com The core lipids (C-GDGTs) are highly resistant to degradation and are eventually buried in marine sediments, effectively sequestering carbon from the active biosphere for millions of years. oup.comucr.edu

The stable carbon isotopic composition (δ¹³C) of preserved GDGTs in sediments serves as a valuable proxy for the carbon cycle of past ages. nsf.gov Because the isotopic signature of the lipids reflects the δ¹³C of the dissolved inorganic carbon (DIC) from which they were synthesized, sedimentary GDGTs can be used to infer the δ¹³C of ancient seawater. nsf.gov This application is particularly crucial for studying periods in Earth's history where traditional carbonate records are absent or have been altered. nsf.gov

Furthermore, the distribution of specific GDGTs can trace key processes within the carbon cycle, such as methane metabolism. The "Methane Index (MI)" is a proxy based on the relative abundance of GDGT-1, -2, and -3 compared to other GDGTs. pangaea.de In environments with high methane flux, such as cold seeps, methanotrophic archaea dominate the archaeal community, producing a characteristic GDGT signature that results in high MI values. pangaea.de This index allows scientists to track the destabilization of methane hydrates and methane consumption in the geological record, which are critical components of the global carbon budget. pangaea.de

Advanced Analytical Methodologies for Gentiobiosyl Caldarchaeol Research

Lipid Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of gentiobiosyl-caldarchaeol is its efficient extraction from the sample matrix, which can range from pure archaeal cultures to complex environmental samples like sediments or microbial mats. mdpi.com The primary goal is to disrupt the cellular membranes and effectively solubilize the lipids while minimizing degradation and contamination. mdpi.com

The most widely adopted method for extracting intact polar lipids, including this compound, is a modified Bligh-Dyer method. mdpi.comnih.gov This liquid-liquid extraction (LLE) technique typically uses a monophasic solvent system of chloroform (B151607), methanol, and water (or an aqueous buffer) to lyse cells and dissolve both polar and non-polar lipids. amelica.org Subsequent addition of water and chloroform induces a phase separation, where the lipids, including this compound, are partitioned into the lower chloroform layer. nih.gov For particularly recalcitrant organisms or complex matrices, the aqueous component is often replaced with a phosphate (B84403) or trichloroacetic acid buffer to enhance the disruption of cell membranes and improve the recovery of charged, polar lipids. nih.gov

Alternative methods include Soxhlet extraction, which is suitable for thermally stable compounds in solid matrices and employs repeated cycles of solvent washing, and accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to enhance extraction efficiency. mdpi.com For lipid class fractionation or sample cleanup prior to instrumental analysis, solid-phase extraction (SPE) is a common and valuable technique. mdpi.comnih.gov SPE utilizes cartridges with specific stationary phases (e.g., normal phase, reversed phase, or ion exchange) to separate lipids based on their polarity and functional groups, allowing for the isolation and enrichment of glycolipids like this compound from a crude extract. nih.gov

| Technique | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Modified Bligh-Dyer | Liquid-Liquid Extraction (LLE) | Chloroform/Methanol/Water (or Buffer) | Widely used, effective for intact polar lipids, relatively fast. nih.govamelica.org | Technically demanding to avoid cross-contamination, use of chlorinated solvents. mdpi.com |

| Matyash Method | Liquid-Liquid Extraction (LLE) | Methyl-tert-butyl ether (MTBE)/Methanol/Water | Higher recovery for some polar lipids, lipids partition to the upper phase, safer solvent. mdpi.comnih.gov | High volatility of MTBE can affect reproducibility. mdpi.com |

| Soxhlet Extraction | Continuous Solid-Liquid Extraction | Dichloromethane/Methanol | Efficient for solid samples and thermally stable lipids. mdpi.com | Time-consuming (24-72h), requires thermal stability of analytes. mdpi.com |

| Solid-Phase Extraction (SPE) | Chromatographic Separation | Varies by phase (e.g., Hexane, Ethyl Acetate, Methanol) | Excellent for fractionation, purification, and enrichment of lipid classes. nih.gov | Primarily a cleanup/fractionation step, not a primary extraction method. |

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) is the cornerstone technology for the structural identification and quantification of archaeal lipids. mdpi.com When coupled with chromatographic separation, it provides the sensitivity and specificity required to analyze this compound.

Targeted and Untargeted Lipid Profiling Strategies

Lipidomics research on this compound can be approached in two ways: untargeted and targeted analysis. biocompare.comnih.gov

Untargeted Lipidomics: This exploratory approach aims to comprehensively analyze all detectable lipids within a sample in an unbiased manner. nih.govcreative-proteomics.com It is ideal for discovering novel or unexpected lipid species and for obtaining a global profile of the archaeal lipidome. In this strategy, data is acquired for all ions, and this compound is identified post-acquisition through database searching and spectral interpretation. biocompare.com

Targeted Lipidomics: This hypothesis-driven approach focuses on measuring a predefined list of specific lipids, such as this compound. nih.govcreative-proteomics.com By specifically looking for the known mass and fragmentation patterns of the target molecule, this method offers enhanced sensitivity, dynamic range, and quantitative accuracy. nih.gov It is the preferred method for validating the presence of the compound or for precise quantification across different samples.

High-Resolution Accurate Mass (HRAM) Spectrometry Applications

High-Resolution Accurate Mass (HRAM) spectrometry is indispensable for the confident identification of this compound. Instruments like the Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 parts-per-million, ppm). azolifesciences.comchromatographyonline.com

This accuracy allows for the unambiguous determination of the elemental formula (e.g., C₉₈H₁₉₂O₁₆ for the [M+Na]⁺ adduct of this compound with no rings). nih.gov Such precision is crucial for distinguishing this compound from other co-eluting compounds or contaminants in complex environmental matrices, thereby preventing misidentification. chromatographyonline.comlcms.cz HRAM is a key feature of both untargeted screening and high-confidence targeted confirmation. thermofisher.com

Selective Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) for Quantification

For precise quantification, targeted MS techniques like Selective Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are employed. proteomicscenter.nlnih.gov While widely used in proteomics, these principles are directly applicable to lipidomics for achieving high sensitivity and specificity.

Selective Reaction Monitoring (SRM): Performed on triple quadrupole (QqQ) mass spectrometers, SRM is a targeted technique where the first quadrupole selects the precursor ion of this compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor only for specific, predefined fragment ions. This highly specific filtering process drastically reduces chemical noise and provides excellent quantitative performance.

Parallel Reaction Monitoring (PRM): A more modern approach performed on HRAM instruments (like Q-Orbitrap or Q-TOF), PRM also involves selecting the precursor ion in the quadrupole. proteomicscenter.nlresearchgate.net However, instead of monitoring a few specific fragments, the high-resolution mass analyzer detects all resulting fragment ions simultaneously in a full scan. researchgate.net This provides not only quantification but also high-confidence confirmation of the analyte's identity based on its complete fragmentation spectrum. nih.govresearchgate.net PRM offers higher specificity than SRM due to the high mass accuracy of the fragment ions and simplifies method development as it does not require pre-selection of fragment ions. nih.govresearchgate.net

| Technique | Instrumentation | Principle | Advantages | Limitations |

|---|---|---|---|---|

| SRM | Triple Quadrupole (QqQ) | Selects a specific precursor ion and monitors a few specific, low-resolution fragment ions. researchgate.net | Extremely sensitive, robust, excellent for routine quantification. nih.gov | Requires extensive method development to select optimal fragments; lower specificity in complex matrices. nih.gov |

| PRM | Q-Orbitrap, Q-TOF | Selects a specific precursor ion and monitors all resulting fragment ions at high resolution and mass accuracy. proteomicscenter.nlresearchgate.net | High specificity and confidence in identification; simpler method development; retrospective data analysis possible. nih.govresearchgate.net | Generally lower scan speed than SRM, which can affect the number of data points across a peak. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Chromatography is essential for reducing sample complexity before MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing intact this compound. nih.gov Because the molecule is large and non-volatile, it is perfectly suited for LC. Reversed-phase (RP) liquid chromatography, often using C18 columns, separates the lipid and its variants based on the hydrophobicity of the core structure (e.g., number of cyclopentane (B165970) rings). frontiersin.orguni-bremen.de Hydrophilic interaction liquid chromatography (HILIC) is an alternative that separates lipids based on the polarity of their headgroups, which is useful for separating different classes of intact polar lipids. researchgate.net Coupling these LC methods with electrospray ionization (ESI)-MS allows for the direct analysis of the intact molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Intact this compound is not amenable to GC analysis due to its high molecular weight and low volatility. frontiersin.org However, GC-MS is a powerful tool for analyzing the core lipid structure. This requires chemical degradation, such as acid hydrolysis or methanolysis, to cleave the glycosidic and phosphate headgroups, followed by ether cleavage to break down the caldarchaeol (B1233393) core into its constituent biphytanyl chains. nih.govnih.gov These smaller, more volatile components can then be derivatized (e.g., trimethylsilylation) and analyzed by GC-MS to confirm the structure of the hydrocarbon core. nih.govresearchgate.net

Advanced Molecular Imaging Techniques

To understand the function and ecological role of this compound, it is crucial to determine its spatial distribution within a microbial community or environmental sample. Advanced molecular imaging techniques allow for the visualization of this lipid in situ.

The most powerful technique for this purpose is Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) . researchgate.net ToF-SIMS is a surface-sensitive imaging technique that bombards a sample with a focused primary ion beam, generating secondary ions from the outermost layer of the material. nih.gov These secondary ions are analyzed by a ToF mass spectrometer, which can identify this compound by its accurate mass. By rastering the primary ion beam across the sample surface, a chemical map is generated, showing the precise location of the lipid with micrometer or even sub-micrometer spatial resolution. nih.govresearchgate.net

Research has successfully used ToF-SIMS to image "gentiobiosyl-GDGT" (an equivalent term for this compound) in cryosections of microbial mats. researchgate.net These studies have revealed that the lipid is co-localized with specific microbial morphotypes, such as filamentous ANME-1 archaea, providing direct evidence of its biological source and its role within the microbial community structure. researchgate.net This technique bridges the gap between chemical identification and microbial ecology, offering unparalleled insight into the microscopic distribution of key biomarkers. researchgate.netscholaris.ca

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatial Mapping of Lipids

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a high-sensitivity surface analytical technique capable of imaging the spatial distribution of molecules on a sample's surface with high spatial resolution. nih.govmeasurlabs.com The method involves bombarding a sample with a focused primary ion beam, which causes secondary ions to be ejected from the surface. nih.govmeasurlabs.com These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio, allowing for the identification of elemental and molecular species. measurlabs.com By rastering the primary ion beam across the sample, a chemical map of the surface can be generated, revealing the location of specific lipids with subcellular resolution. nih.govosti.gov

A key application of ToF-SIMS in the study of this compound has been the direct analysis and imaging of this lipid in complex environmental samples without requiring prior extraction or chemical derivatization. researchgate.net Research on methanotrophic microbial mats from the Black Sea successfully utilized ToF-SIMS with a bismuth cluster primary ion source to identify and map archaeal lipid biomarkers within 10-µm-thick cryosections. researchgate.net

In this research, gentiobiosyl-glycerol dialkyl glycerol (B35011) tetraether (gentiobiosyl-GDGT), the class of compounds to which this compound belongs, was unambiguously identified through exact mass determination. The imaging capability of ToF-SIMS allowed for the mapping of these biomarkers' spatial distributions at a lateral resolution of less than 5 µm. researchgate.net Further advancements using a burst alignment mode for the ion source achieved a lateral resolution of 1 µm, approaching the size of individual microbial cells. researchgate.net The spatial mapping revealed distinct "provenances" within the microbial mat, each with a unique lipid fingerprint. Notably, the distribution of gentiobiosyl-GDGT was associated with a population of fluorescent, filamentous microorganisms that morphologically resembled known methanotrophic ANME-1 archaea. researchgate.net Because ToF-SIMS is a surface-sensitive and virtually nondestructive technique, the same sample sections could be subsequently examined using conventional microscopy, directly linking the chemical data to specific microbial morphotypes. researchgate.net

Spectroscopic and Biophysical Characterization Techniques

The unique structure of this compound necessitates the use of advanced spectroscopic and biophysical methods to elucidate its three-dimensional conformation and to understand its role in membrane stability. These techniques provide critical insights into how the covalent linkage of a disaccharide to a membrane-spanning tetraether lipid influences its physical properties and function within an archaeal membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Lipid Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully characterize the molecule. nih.gov

Detailed research findings indicate that specific NMR techniques are used to map different parts of the structure:

¹H and ¹³C NMR: These 1D spectra provide initial information on the types of protons and carbons present, such as those in the isoprenoid chains, the glycerol backbones, and the sugar moieties. nih.gov

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which are essential for tracing the connectivity within the gentiobiose sugar unit and along the phytanyl chains of the caldarchaeol core.

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the glycosidic linkages between the two glucose units of gentiobiose and, most importantly, the linkage between the sugar headgroup and the glycerol backbone of the caldarchaeol lipid.

For enzymatically synthesized gentiobiosyl-tetraether lipids, ¹H-NMR has been used to confirm the stereochemistry of the glycosidic bonds. For example, the β-glycosidic linkages were confirmed by the presence of characteristic doublet signals for the anomeric protons at chemical shifts (δ) of 4.33 (with a coupling constant, J, of 7.8 Hz) and 4.28 (J = 7.8 Hz). Beyond primary structure, NMR experiments performed on lipid vesicles can provide information on the conformation and integrity of the lipids within a bilayer or monolayer, with studies suggesting that tetraether lipids like caldarchaeol adopt a U-shaped conformation in membrane environments. biorxiv.org

Evolutionary Biology of Archaeal Glycolipids

Gentiobiosyl-caldarchaeol in the Context of the Lipid Divide Hypothesis

The "Lipid Divide" is one of the most profound and enigmatic distinctions in biology, separating the domain Archaea from Bacteria and Eukarya based on the fundamental chemistry of their cell membranes. biorxiv.org This dichotomy lies in several key features of their membrane lipids. nih.govuu.nl Bacterial and eukaryotic membranes are built from fatty acids linked by ester bonds to a glycerol-3-phosphate (G3P) backbone. frontiersin.orgnih.gov In stark contrast, archaeal membranes are composed of isoprenoid chains linked by more stable ether bonds to a glycerol-1-phosphate (G1P) backbone, which is the stereochemical mirror image of G3P. nih.govfrontiersin.orgnih.gov

This compound is a prime example of the chemical sophistication built upon the unique archaeal lipid foundation. Its core, caldarchaeol (B1233393), is a tetraether lipid where two C40 isoprenoid chains span the entire membrane, linking two glycerol (B35011) molecules at either end. nih.govnih.gov This structure forms a monolayer, providing exceptional stability and low permeability, which is advantageous in the extreme environments many archaea inhabit. biorxiv.orgresearchgate.net The addition of a gentiobiose (a disaccharide of glucose) headgroup to this caldarchaeol core to form this compound further modifies the membrane surface properties.

The existence of such complex glycolipids underscores the evolutionary divergence that followed the lipid divide. While Bacteria and Eukarya elaborated on the G3P/fatty acid/ester theme, Archaea developed a completely separate architectural system based on G1P/isoprenoid/ether chemistry. The stability conferred by the ether linkages and the isoprenoid chains likely allowed archaea to colonize high-temperature environments early in their evolution. nasa.gov Compounds like this compound represent a specialized adaptation, where the core stability of the caldarchaeol monolayer is augmented by a hydrophilic sugar moiety, likely influencing cell-cell recognition, surface charge, and interaction with the extracellular environment.

Table 1: Comparison of Archaeal and Bacterial/Eukaryotic Lipids

| Feature | Archaea (e.g., Caldarchaeol Core) | Bacteria & Eukarya |

|---|---|---|

| Glycerol Backbone | sn-Glycerol-1-phosphate (G1P) | sn-Glycerol-3-phosphate (G3P) |

| Hydrocarbon Chains | Isoprenoids (branched) | Fatty Acids (straight-chain) |

| Linkage to Glycerol | Ether bond | Ester bond |

| Membrane Structure | Can form bilayers (diether) or monolayers (tetraether) | Bilayer only |

This table summarizes the fundamental chemical differences that constitute the "Lipid Divide". nih.govuu.nlfrontiersin.orgnih.gov

Implications for the Membrane Composition of the Last Universal Common Ancestor (LUCA)

The nature of the cell membrane of the Last Universal Common Ancestor (LUCA) is a subject of intense scientific debate, directly linked to the lipid divide. wikipedia.org Several hypotheses exist, and the study of archaeal lipids like this compound informs this discussion. One popular theory suggests that LUCA may have possessed a "heterochiral" or mixed membrane, containing both the G1P-based archaeal lipids and the G3P-based bacterial lipids. uu.nltechnologynetworks.comuu.nl Experiments have shown that such mixed membranes can be surprisingly stable, challenging the initial assumption that they would be inherently unstable and lead to immediate segregation. technologynetworks.comnih.gov

If LUCA had a mixed lipid membrane, the divergence of Archaea and Bacteria would have involved the loss of one lipid synthesis pathway and the specialization of the other in each lineage. uu.nl An alternative view posits that LUCA was acellular, confined to mineral compartments, and that lipid membranes evolved independently in the two prokaryotic domains. nasa.govnih.gov However, the presence of universally conserved membrane proteins, such as components of the F-type ATPase, suggests LUCA was indeed a cellular entity with a membrane that could maintain a proton gradient. nih.gov

The structure of this compound itself offers clues. Caldarchaeol, the lipid core, is a highly adapted molecule for thermal stability. nih.govresearchgate.net This, along with its complex glycosylation, suggests it is likely a later evolutionary innovation, perfected in lineages adapting to extreme environments. It is plausible that LUCA had a simpler membrane, perhaps composed of diether archaeal lipids (archaeol) and bacterial-type lipids. frontiersin.org The more complex tetraether lipids and their glycosylated derivatives like this compound would have evolved later within the archaeal domain, particularly within thermophilic branches. wiley.com

Evolutionary Trajectories of Glycosylation Pathways in Archaea

The synthesis of a complex glycolipid like this compound requires a sophisticated enzymatic machinery for glycosylation. The evolution of these pathways in Archaea is complex, showing a mixture of ancient, shared elements and lineage-specific innovations. nih.gov

Archaeal N-glycosylation, the process of attaching glycans to proteins, shares mechanistic similarities and homologous enzymes with the pathway in eukaryotes. nih.govnih.gov This suggests that the fundamental components of this process were present in the common ancestor of Archaea and Eukarya. Phylogenomic studies indicate that some core enzymes have origins within the proteoarchaeal (TACK) superphylum, lending support to an archaeal origin for eukaryotes. nih.govfrontiersin.org

However, archaeal glycosylation is also characterized by enormous diversity that appears to be species-specific. asm.orgwiley.com Archaea utilize a wider variety of sugars in their glycans compared to eukaryotes or bacteria. oup.com The pathways for assembling these glycans onto lipid carriers (typically dolichol phosphates) and transferring them to their final destination, whether a protein or a lipid like caldarchaeol, have diversified significantly. wiley.com This evolutionary trajectory appears to have involved:

Vertical inheritance of core enzymatic machinery from the archaeal ancestor. nih.gov

Extensive gene duplication and neofunctionalization , leading to the evolution of new glycosyltransferases capable of using different sugar donors and creating different linkages. nih.gov

Horizontal gene transfer , potentially from bacteria, for some components of the pathway. nih.gov

The pathway to synthesize the gentiobiose moiety and attach it to caldarchaeol would be a specific instance of this broader evolutionary pattern. It reflects both the ancient capacity for glycosylation in the archaeal domain and the subsequent specialization of these pathways to produce unique, functionally important molecules for survival in specific ecological niches.

Phylogenetic Conservation and Divergence of Archaeal Lipid Structures

The distribution of different lipid structures across the archaeal domain is not uniform, reflecting a pattern of both conservation of core features and divergence of specific modifications. The basic diether lipid, archaeol (B159478), is considered the most widespread and likely ancestral archaeal core lipid. researchgate.net The tetraether lipid, caldarchaeol, which forms the backbone of this compound, is also widespread but is particularly dominant in hyperthermophilic archaea, such as many species within the Crenarchaeota and Euryarchaeota. nih.govresearchgate.net

The divergence of archaeal lipids is evident in the variety of modifications made to these core structures. These modifications include:

Cyclization: The incorporation of cyclopentane (B165970) and even cyclohexane (B81311) rings within the isoprenoid chains of caldarchaeol is common in thermoacidophiles like Sulfolobus species and in Thaumarchaeota. nih.govpnas.org These rings further increase the packing density and thermal stability of the membrane.

Polar Headgroups: The greatest diversity is seen in the polar headgroups attached to the glycerol backbone. nih.govresearchgate.net These can be simple phosphate (B84403) groups or more complex structures involving sugars (glycolipids) or amino acids.

This compound is an example of this divergence. While the caldarchaeol core is found in many thermophiles and methanogens, the specific attachment of a gentiobiose headgroup may be restricted to certain species or genera. researchgate.netmdpi.com This phylogenetic pattern suggests that after the establishment of the core ether-linked lipid structures, different archaeal lineages independently evolved specific modifications to their membrane lipids, allowing them to fine-tune their membrane properties in response to the unique selective pressures of their environments.

Table 2: Distribution of Key Lipid Types Across Selected Archaeal Groups

| Archaeal Group | Dominant Core Lipid(s) | Common Modifications |

|---|---|---|

| Halobacteriales | Archaeol (diether) | Phosphoglyceromethylphosphate headgroups |

| Thermococcales | Archaeol and Caldarchaeol | Diverse glycolipid and phospholipid headgroups |

| Methanogens | Archaeol and Caldarchaeol | Phospholipid and glycolipid headgroups |

| Sulfolobales | Caldarchaeol (tetraether) | High degree of cyclopentane rings, calditol moieties |

| Thaumarchaeota | Caldarchaeol (tetraether) | Crenarchaeol (contains a cyclohexane ring) |

This table illustrates the phylogenetic divergence of lipid structures, showing how different archaeal lineages have adapted the ancestral lipid framework. nih.govfrontiersin.orgresearchgate.net

Emerging Research Frontiers and Biotechnological Applications

Genetic Engineering and Synthetic Biology Approaches for Altered Gentiobiosyl-caldarchaeol Biosynthesis

The biosynthesis of this compound is a complex multi-step process involving the synthesis of the caldarchaeol (B1233393) backbone and the subsequent attachment of a gentiobiose headgroup by specific glycosyltransferases. nih.govfrontiersin.org Advances in genetic engineering and synthetic biology are opening up new avenues to manipulate this pathway to produce novel lipids with tailored properties.

One of the primary goals in this area is to heterologously express the biosynthetic pathway for caldarchaeol and its glycosylated derivatives in more easily culturable host organisms like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgnih.gov This would enable large-scale production of these valuable lipids, which is currently hampered by the slow growth and extreme culture conditions required for their native archaeal producers. frontiersin.org Researchers have successfully expressed genes from hyperthermophilic archaea in E. coli to produce precursors of archaeal lipids, demonstrating the feasibility of this approach. frontiersin.org

Furthermore, the modular nature of the biosynthetic pathway allows for targeted modifications. frontiersin.org By engineering the glycosyltransferases responsible for attaching the sugar moieties, it is theoretically possible to create a variety of glycolipids with different sugar headgroups. nih.govnumberanalytics.com For instance, the glycosyltransferase AglD in Haloferax volcanii, which is involved in adding the final hexose (B10828440) to a pentasaccharide, has been successfully replaced with homologous enzymes from other haloarchaea, demonstrating the potential for glycoengineering in archaea. nih.gov This could lead to the production of "glycolipid libraries" with diverse functionalities for screening in various applications.

Synthetic biology strategies, such as the dynamic regulation of metabolic pathways, could also be employed to optimize the production of this compound or its derivatives. researchgate.net This might involve balancing the expression of genes in the biosynthetic pathway to avoid the accumulation of toxic intermediates and to channel metabolic flux towards the desired product.

Table 1: Potential Genetic Engineering Strategies for Altering this compound Biosynthesis

| Strategy | Goal | Potential Outcome |

| Heterologous Expression | Large-scale production in tractable hosts (e.g., E. coli) | Increased availability of this compound for research and applications. |

| Glycosyltransferase Engineering | Modification of sugar headgroups | Creation of novel glycolipids with altered surface properties and functionalities. |

| Pathway Refactoring | Optimization of gene expression and metabolic flux | Enhanced yields of this compound or specific derivatives. |

| Dynamic Pathway Regulation | Balancing cell growth and product synthesis | Improved production titers and reduced metabolic burden on the host organism. |

Development of Novel Biomaterials Based on this compound Properties

The remarkable stability of membranes containing this compound makes this compound and related archaeal lipids highly attractive for the development of novel biomaterials. researchgate.netaip.org The primary application in this area is the formation of archaeosomes, which are liposomes made from archaeal lipids. nih.govnih.govnih.gov

Archaeosomes exhibit superior stability compared to conventional liposomes, particularly under harsh conditions such as extreme pH, high temperatures, and in the presence of enzymes or bile salts. nih.govnih.govresearchgate.net This robustness is attributed to the ether linkages and the membrane-spanning nature of the caldarchaeol core. researchgate.netnih.gov The gentiobiose headgroup can further enhance stability through intermolecular hydrogen bonding. researchgate.net

These stable vesicles are being explored for a variety of biomedical applications, including as delivery vehicles for drugs and vaccines. researchgate.netnih.govtandfonline.com The inert nature of archaeosomes can protect the encapsulated cargo from degradation, potentially leading to improved therapeutic efficacy. nih.govacs.org Furthermore, archaeosomes have been shown to act as potent adjuvants, stimulating strong and long-lasting immune responses. nih.govresearchgate.net

Beyond vesicles, this compound and other tetraether lipids can be used to create highly stable, functionalized surfaces and coatings. aip.orgroutledge.com These biomimetic membranes can be covalently attached to solid supports to create biocompatible interfaces for medical implants or biosensors. aip.org The gentiobiose headgroup provides a potential point of attachment for other bioactive molecules, allowing for the creation of "smart" surfaces with specific functionalities. nih.govfrontiersin.orguni-konstanz.de

Table 2: Properties and Applications of this compound-based Biomaterials

| Biomaterial | Key Properties | Potential Applications |

| Archaeosomes | High stability (pH, temperature, enzymes), low permeability, adjuvant properties. | Drug delivery, vaccine adjuvants, gene delivery. researchgate.netnih.govnih.gov |

| Lipid Monolayer Coatings | Extreme robustness, biocompatibility, functionalizable surface. | Coatings for medical implants, biosensor surfaces, antifouling materials. aip.org |

| Hybrid Vesicles | Combines stability of archaeal lipids with properties of other lipids. | Thermosensitive liposomes for targeted drug release. acs.org |

Potential Applications in Bioremediation in Extreme Environments

Archaea are often the dominant life forms in extreme environments, such as hot springs, acidic mine drainage, and hypersaline waters, many of which are contaminated with pollutants. nih.govnih.govfrontiersin.org The ability of these organisms to thrive under such harsh conditions is largely due to the unique properties of their cell membranes, which are rich in lipids like this compound. nih.govnih.gov This inherent stability makes archaea promising candidates for bioremediation in environments where conventional microbes cannot survive. nih.govnih.govsemanticscholar.org

The low permeability of membranes containing this compound helps to protect the cell from toxic compounds and maintain a stable internal environment. nih.gov This is crucial for the bioremediation of pollutants such as heavy metals, hydrocarbons, and aromatic compounds found in industrial effluents and contaminated sites. nih.govnih.gov For example, haloarchaea have demonstrated the ability to degrade a variety of toxic organic compounds in high-salt brines. nih.gov Similarly, thermoacidophilic archaea are being investigated for their role in bioleaching and the remediation of acid mine drainage. nih.govsemanticscholar.org

While the direct role of this compound in the metabolic pathways of pollutant degradation is not yet fully understood, its contribution to membrane integrity is critical for the survival and activity of the remediating archaea. nih.gov Future research may focus on identifying and engineering archaeal strains with both high levels of this compound and specific pollutant-degrading enzymes to create robust biocatalysts for environmental cleanup. researchgate.net

Advanced Membrane Models for Fundamental Biophysical Investigations

The unique structure of this compound, with its membrane-spanning hydrocarbon core and complex sugar headgroup, makes it a fascinating subject for fundamental biophysical studies of cell membranes. researchgate.netnih.gov Model membranes constructed from this and other archaeal lipids provide valuable insights into the principles of membrane stability, permeability, and dynamics under extreme conditions. researchgate.netrsc.org

A variety of advanced biophysical techniques are employed to characterize these model systems. Differential Scanning Calorimetry (DSC) is used to study the phase behavior and thermal stability of this compound-containing membranes. Small-Angle X-ray Scattering (SAXS) and Cryo-Electron Microscopy (cryo-EM) provide detailed information on the structure and organization of these membranes, confirming their monolayer nature. researchgate.netrsc.org

Studies on model membranes have revealed that the gentiobiose headgroup plays a significant role in the physical properties of the membrane. The sugar moieties can form extensive hydrogen bond networks at the membrane surface, which increases packing density and rigidity. nih.gov These interactions also influence the hydration of the membrane surface and can affect the binding and function of membrane proteins. nih.govfrontiersin.orgosti.gov

Furthermore, model membranes containing this compound are being used to investigate complex membrane processes such as fusion. nih.govrsc.org For instance, it has been shown that archaeosomes containing gentiobiosyl lipids can be induced to fuse in the presence of glucosidases at acidic pH, a finding that has implications for their use as drug delivery vehicles that can release their contents within the acidic environment of cellular lysosomes. nih.gov These fundamental studies are not only crucial for understanding how life can exist in extreme environments but also provide the foundational knowledge for the rational design of novel biomaterials and drug delivery systems. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural characterization of Gentiobiosyl-caldarchaeol?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to map glycosidic linkages and lipid tails, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for 3D conformation analysis. Ensure purity via high-performance liquid chromatography (HPLC) prior to analysis. Experimental protocols should be detailed in the "Materials and Methods" section, including solvent systems and instrumentation parameters for reproducibility .

Q. How can researchers optimize extraction protocols for this compound from archaeal membranes?

- Methodological Answer : Use differential solvent extraction (e.g., chloroform-methanol-water mixtures) to isolate polar lipids. Centrifugation at 15,000×g for 30 minutes separates membrane fractions. Validate efficiency via thin-layer chromatography (TLC) with sulfuric acid charring. Include negative controls (e.g., lipid-free archaeal lysates) to confirm specificity .

Q. What foundational roles does this compound play in archaeal membrane physiology?

- Methodological Answer : Employ fluorescence anisotropy or differential scanning calorimetry (DSC) to assess membrane rigidity and phase transition temperatures. Compare mutant archaeal strains lacking this compound with wild-type strains under stress conditions (e.g., extreme pH, temperature). Document statistical significance using ANOVA for replicated experiments .

Advanced Research Questions

Q. How do concentration gradients of this compound influence archaeal thermostability in hyperthermophilic environments?

- Methodological Answer : Design growth experiments with varying lipid concentrations in synthetic membranes. Measure thermostability via cell viability assays (CFU counts) and membrane integrity using electron microscopy. Correlate findings with molecular dynamics simulations to model lipid packing efficiency. Address contradictions in prior studies by standardizing culture conditions (e.g., pH, nutrient availability) .

Q. What strategies resolve discrepancies in proposed biosynthesis pathways of this compound?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation into the glycolipid backbone. Combine gene knockout studies (e.g., CRISPR-Cas9 targeting putative glycosyltransferases) with enzymatic assays to validate pathway intermediates. Use systematic literature reviews to align findings with existing models, applying the FINER criteria to ensure novel, feasible hypotheses .

Q. How can computational modeling predict this compound’s interaction with membrane proteins in archaea?